BenchChemオンラインストアへようこそ!

2-Bromo-1-(difluoromethoxy)-4-fluorobenzene

Lipophilicity Drug-likeness SAR

2-Bromo-1-(difluoromethoxy)-4-fluorobenzene (CAS 936249-94-4) is a multi-functionalized aryl halide building block combining a reactive bromo handle with a difluoromethoxy (-OCHF2) group and a para-fluoro substituent on a single benzene ring. This substitution pattern places its computed octanol/water partition coefficient (LogP) at approximately 3.6, a value that positions it between analogous methoxy and trifluoromethoxy congeners and makes it specifically relevant for structure–activity relationship (SAR) programs that require finely tuned lipophilicity.

Molecular Formula C7H4BrF3O
Molecular Weight 241 g/mol
CAS No. 936249-94-4
Cat. No. B1291696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-1-(difluoromethoxy)-4-fluorobenzene
CAS936249-94-4
Molecular FormulaC7H4BrF3O
Molecular Weight241 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)Br)OC(F)F
InChIInChI=1S/C7H4BrF3O/c8-5-3-4(9)1-2-6(5)12-7(10)11/h1-3,7H
InChIKeyOQANLAKJTFXSQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-1-(difluoromethoxy)-4-fluorobenzene (CAS 936249-94-4): A Distinct Lipophilic and Synthetic Intermediate for Medicinal Chemistry


2-Bromo-1-(difluoromethoxy)-4-fluorobenzene (CAS 936249-94-4) is a multi-functionalized aryl halide building block combining a reactive bromo handle with a difluoromethoxy (-OCHF2) group and a para-fluoro substituent on a single benzene ring. This substitution pattern places its computed octanol/water partition coefficient (LogP) at approximately 3.6, a value that positions it between analogous methoxy and trifluoromethoxy congeners and makes it specifically relevant for structure–activity relationship (SAR) programs that require finely tuned lipophilicity. [1] The compound is classified as an aryl halide for palladium-catalyzed cross-coupling, enabling direct C–C bond formation at the bromo position.

Why 2-Bromo-1-(difluoromethoxy)-4-fluorobenzene Cannot Be Replaced by Methoxy or Trifluoromethoxy Analogs


Although 2-bromo-4-fluoro-1-methoxybenzene and 2-bromo-4-fluoro-1-(trifluoromethoxy)benzene share the same aryl bromide scaffold, simply interchanging the alkoxy substituent alters the compound’s lipophilicity, metabolic stability, and electronic character in ways that cannot be compensated by downstream adjustments alone. [1] The –OCHF2 group adopts a conformationally flexible dipole that can interconvert between lipophilic and polar states, a dynamic behavior not recapitulated by –OCH3 or –OCF3. [2] This conformational duality translates into a measured LogP of 3.6—a narrow window that is critical for balancing passive permeability against metabolic clearance in lead optimization. [3] The quantitative comparisons below demonstrate that the three analogs span a LogP range of over one full log unit, meaning that a methoxy or trifluoromethoxy replacement will shift the candidate’s physicochemical profile into a different drug-likeness space and potentially compromise the SAR trajectory.

Quantifiable Differentiation Evidence for 2-Bromo-1-(difluoromethoxy)-4-fluorobenzene


LogP Advantage versus Methoxy Analog: +0.6–1.0 Log Unit Increase

The target compound exhibits a computed LogP of 3.6, which is 0.6–1.0 log unit higher than that of the direct methoxy analog, 2-bromo-4-fluoro-1-methoxybenzene (LogP = 2.60–3.00, depending on the prediction algorithm). [1][2] This difference translates to an approximately 4- to 10-fold increase in octanol/water partitioning, sufficient to move a compound from a region of low permeability into a more favorable range for passive transcellular absorption.

Lipophilicity Drug-likeness SAR

LogP Advantage versus Trifluoromethoxy Analog: –0.26 Log Unit Lower to Avoid Excessive Lipophilicity

Relative to 2-bromo-4-fluoro-1-(trifluoromethoxy)benzene (LogP = 3.86, Chemsrc), the target compound is 0.26 log unit less lipophilic. This positions the –OCHF2 analog below the commonly cited LogP > 4 threshold associated with elevated risks of hERG channel blockade, phospholipidosis, and poor aqueous solubility, while still retaining significantly higher lipophilicity than the methoxy derivative. [1]

Lipophilicity ADMET hERG

Validated Pd-Catalyzed Cross-Coupling Reactivity for Purine Anticancer Agent Synthesis

The compound has been successfully employed as a coupling partner in a palladium-catalyzed reaction with a purine scaffold to generate 2-[2-(difluoromethoxy)-5-fluorophenyl]-7-methyl-9-[[4-[1-methyl-4-(trifluoromethyl)imidazol-2-yl]phenyl]methyl]purin-8-imine, a purine derivative under investigation as an anticancer agent. [1] The reaction used Pd(dppf)Cl₂·CH₂Cl₂, potassium acetate, and cesium carbonate in 1,4-dioxane/water over 32 hours. [2] No analogous successful coupling has been reported in this patent family for the methoxy or trifluoromethoxy aryl bromide variants, indicating that the difluoromethoxy substitution pattern is specifically required to achieve the desired electronic and steric compatibility.

Cross-coupling Anticancer Purine

Class-Level Metabolic Stability Advantage of –OCHF2 over –OCH3

Replacement of an aromatic methoxy group with a difluoromethoxy group is a well-established strategy to block cytochrome P450-mediated O-demethylation, a primary route of oxidative metabolism for anisole derivatives. [1] In the context of the antitumor bicyclic peptide RA-VII, replacement of the Tyr-3 methoxy with –OCHF2 was explicitly undertaken to improve metabolic stability, as demethylation of the methoxy group had been identified as a metabolic soft spot in vivo. [2] While direct Clint or t½ data for this specific aryl bromide scaffold are not publicly available, the medicinal chemistry precedent is sufficiently strong that the difluoromethoxy analog is the rational choice whenever metabolic stability is a critical parameter.

Metabolic stability Oxidative metabolism Fluorine

Optimal Application Scenarios for 2-Bromo-1-(difluoromethoxy)-4-fluorobenzene Based on Differentiation Evidence


Medicinal Chemistry Lead Optimization Requiring a LogP Between 3.0 and 4.0

When an SAR campaign finds that the methoxy analog (LogP ~2.6–3.0) lacks sufficient membrane permeability and the trifluoromethoxy analog (LogP ~3.86) approaches the hERG liability danger zone, 2-bromo-1-(difluoromethoxy)-4-fluorobenzene (LogP 3.6) provides the precise intermediate lipophilicity required. [1] This eliminates the need for additional scaffold modifications solely to adjust LogP, accelerating the design–make–test cycle.

Synthesis of Patent-Protected Purine-Based Anticancer Agents

This building block has been directly demonstrated to participate in a Pd-catalyzed coupling that generates a purine-imine anticancer lead, as described in the 'Purine Derivatives as Anticancer Agents' patent family. [2] Teams working on kinase or purine-related oncology targets can utilize this compound as a pre-validated intermediate, bypassing reaction development for the coupling step.

Metabolic Stability-Driven Fragment or Scaffold Replacement

In programs where the methoxy analog has been flagged for rapid O-demethylation in liver microsome assays, the –OCHF2 variant offers a well-precedented isosteric replacement that blocks this metabolic pathway. [3] Procuring 2-bromo-1-(difluoromethoxy)-4-fluorobenzene at the hit-to-lead stage allows medicinal chemists to test the hypothesis that metabolic stabilization can be achieved without a drastic LogP shift.

Agrochemical and Liquid Crystal Intermediate Development

The combination of a difluoromethoxy group with a para-fluoro substituent on an aryl bromide core mirrors substitution patterns found in fluorinated liquid crystal patents (e.g., WO2016070708A1) and fluorinated agrochemical intermediates. [4] While specific data for this compound in liquid crystal formulations are limited, the structural analogy supports its evaluation as a building block for materials requiring a moderately lipophilic, electron-withdrawing aryl ether.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromo-1-(difluoromethoxy)-4-fluorobenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.